1-Methoxy-3-phenylpropan-2-amine hydrochloride
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Overview
Description
(2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. This compound is characterized by the presence of a methoxy group attached to the second carbon of the propane chain and a phenyl group attached to the third carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde and methanol.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with methanol in the presence of an acid catalyst to form an intermediate compound.
Amine Introduction: The intermediate is then subjected to reductive amination using an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride may involve:
Batch Processing: This method involves the stepwise addition of reactants in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method allows for the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: A compound with a similar structure but different functional groups.
Pseudoephedrine: Shares structural similarities but has different pharmacological properties.
Uniqueness
(2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methoxy-3-phenylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKEFCCBFJBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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